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Compound of Interest

Compound Name:
4-Methylisoxazole-5-carboxylic

acid

Cat. No.: B1317163 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous

confirmation of molecular structure is a cornerstone of chemical research. This guide provides

a comparative overview of standard analytical techniques used to elucidate and confirm the

structure of 4-Methylisoxazole-5-carboxylic acid and its derivatives, a class of compounds

with potential applications in medicinal chemistry.

The structural confirmation of novel organic compounds relies on a combination of

spectroscopic and analytical techniques. Each method provides unique and complementary

information, allowing for a comprehensive characterization of the molecule's connectivity,

functional groups, and three-dimensional arrangement. This guide will focus on the application

of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass

Spectrometry (MS), and Single-Crystal X-ray Crystallography for the structural determination of

4-Methylisoxazole-5-carboxylic acid and its derivatives.

Spectroscopic and Crystallographic Data
Comparison
A comparative analysis of spectroscopic and crystallographic data is essential for the

unequivocal identification of a target molecule and its derivatives. Below are tables
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summarizing typical data for 4-Methylisoxazole-5-carboxylic acid and its ethyl ester and

amide derivatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound δ (ppm) - CH₃
δ (ppm) - Isoxazole
H

Other Signals (δ,
ppm)

4-Methylisoxazole-5-

carboxylic acid
~2.5 (s, 3H) ~8.3 (s, 1H)

~11.0 (br s, 1H,

COOH)

Ethyl 4-

Methylisoxazole-5-

carboxylate

~2.4 (s, 3H) ~8.1 (s, 1H)
~4.4 (q, 2H, OCH₂),

~1.4 (t, 3H, CH₂)

4-Methylisoxazole-5-

carboxamide
~2.5 (s, 3H) ~8.2 (s, 1H)

~6.0-7.0 (br s, 2H,

NH₂)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1317163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

δ (ppm) -
CH₃

δ (ppm) -
Isoxazole
C4

δ (ppm) -
Isoxazole
C5

δ (ppm) -
Isoxazole
C3

δ (ppm) -
Carbonyl
C

Other
Signals
(δ, ppm)

4-

Methylisox

azole-5-

carboxylic

acid

~12 ~110 ~160 ~158 ~165 -

Ethyl 4-

Methylisox

azole-5-

carboxylate

~11 ~112 ~159 ~157 ~162

~62

(OCH₂),

~14 (CH₃)

4-

Methylisox

azole-5-

carboxami

de

~12 ~111 ~161 ~159 ~164 -

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound ν (C=O) ν (O-H) / ν (N-H)
Other Key
Vibrations

4-Methylisoxazole-5-

carboxylic acid
~1700 ~2500-3300 (broad)

~1600 (C=N), ~1450

(C-H bend)

Ethyl 4-

Methylisoxazole-5-

carboxylate

~1720 -
~1610 (C=N), ~1250

(C-O stretch)

4-Methylisoxazole-5-

carboxamide
~1680 ~3200, ~3400

~1620 (C=N), ~1600

(N-H bend)

Table 4: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (M⁺) [m/z]
Key Fragmentation Peaks
[m/z]

4-Methylisoxazole-5-carboxylic

acid
127 110, 82, 68, 54

Ethyl 4-Methylisoxazole-5-

carboxylate
155 110, 82, 54

4-Methylisoxazole-5-

carboxamide
126 110, 82, 68, 54

Table 5: Crystallographic Data for a Representative Isoxazole Derivative

Parameter 5-Methylisoxazole-4-carboxylic acid[1]

Crystal System Orthorhombic

Space Group Pnma

a (Å) 7.2540 (15)

b (Å) 6.4700 (13)

c (Å) 12.273 (3)

V (Å³) 576.0 (2)

Z 4

Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and

reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.[2][3][4]
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Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] A small amount

of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to

obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition

time, and relaxation delay.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the low

natural abundance of ¹³C, a larger number of scans and a longer acquisition time are

generally required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to

TMS.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.[5][6]

Sample Preparation: For solid samples, a small amount of the compound is finely ground

with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can

be obtained using an Attenuated Total Reflectance (ATR) accessory, where the sample is

placed directly on the crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum is recorded first to subtract the atmospheric CO₂

and water signals. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

Data Processing: The spectrum is presented as a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.[7]

Sample Introduction: The sample can be introduced directly into the ion source or via a

chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Electron Ionization (EI) is a common technique for small organic molecules,

where the sample is bombarded with high-energy electrons to form a molecular ion and

fragment ions. Electrospray Ionization (ESI) is a softer ionization technique often used for

more polar or fragile molecules.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Presentation: The data is displayed as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in the solid

state, including bond lengths, bond angles, and stereochemistry.[1]

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated

solution of the compound in a suitable solvent.

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to calculate an electron

density map, from which the atomic positions are determined. The structural model is then

refined to best fit the experimental data.

Visualization of Workflows and Relationships
To illustrate the logical flow of structural confirmation, the following diagrams are provided.
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Caption: General experimental workflow for the synthesis and structural confirmation of a new

chemical entity.
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Caption: Logical relationship between analytical techniques and the structural information they

provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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